5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the core diazinane ring. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted diazinane compounds.
Scientific Research Applications
5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-({3-CHLORO-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- 5-({3-CHLORO-5-METHOXY-4-[2-(2-ETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The unique combination of functional groups in 5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE distinguishes it from similar compounds. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-[[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6/c1-12-5-3-4-6-16(12)29-7-8-30-18-15(22)10-13(11-17(18)28-2)9-14-19(25)23-21(27)24-20(14)26/h3-6,9-11H,7-8H2,1-2H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHUQEWQYJOPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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